TCO-PEG12-acid vs. TCO-PEG4-acid: Preservation of TCO Reactivity upon Antibody Conjugation
A direct comparison of TCO-functionalized antibodies revealed that the introduction of a hydrophilic PEG linker, such as PEG12, is essential for preserving TCO reactivity. While amine-coupling of TCO directly to an antibody results in >90% of TCOs being non-reactive due to hydrophobic burial, the use of a PEG linker fully restores reactivity [1]. In a related study, a PEG4 chain alone was found to only maintain 40% TCO reactivity on an antibody, whereas an optimal linker design achieved 100% functionality [2]. This supports the class-level inference that longer PEG chains, like PEG12, are required to shield the TCO from hydrophobic protein domains and ensure >90% reactive TCO density [1].
| Evidence Dimension | Reactive TCO density on antibody after conjugation |
|---|---|
| Target Compound Data | Preserved >90% reactivity when TCO is introduced via a PEG linker (class-level inference for PEG12) |
| Comparator Or Baseline | ≤10% reactive TCO for direct TCO-antibody conjugates without PEG; 40% reactive TCO for PEG4-only conjugates |
| Quantified Difference | >5-fold enhancement in functional TCO density with PEG linker vs. no PEG [1]; >2.5-fold improvement over PEG4 [2] |
| Conditions | Conjugation of trans-cyclooctene (TCO) to monoclonal antibodies via amine-coupling or DBCO-PEG-TCO linkers; reactivity measured via tetrazine ligation. |
Why This Matters
Ensuring high TCO reactivity post-conjugation is critical for maximizing pretargeting efficiency and reducing antibody dose requirements.
- [1] Rahim, M. K., et al. 'Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody-Conjugated trans-Cyclooctenes.' Bioconjugate Chemistry, 2015, 26, 2, 352-360. View Source
- [2] Rahim, M. K., et al. 'Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting.' eScholarship, University of California, 2016. View Source
